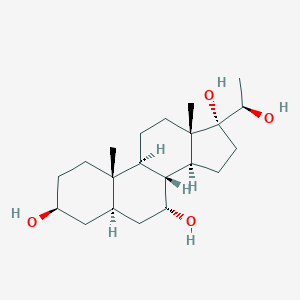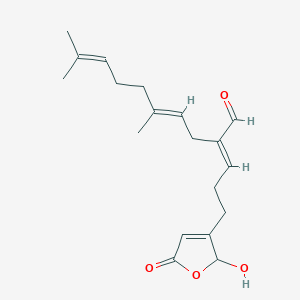
Manoalogue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manoalogue is a synthetic compound that has been developed for research purposes. It is a type of agonist that selectively activates the G protein-coupled receptor, Mas. This receptor is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. The use of Manoalogue in scientific research has shown promising results, and it is considered a valuable tool for investigating the role of Mas in various biological systems.
Mécanisme D'action
Manoalogue selectively activates the Mas receptor, which is a G protein-coupled receptor. When Manoalogue binds to the Mas receptor, it triggers a signaling cascade that leads to the activation of various downstream pathways. These pathways are involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. The exact mechanism of action of Manoalogue is still being investigated, but it is believed to involve the activation of the PI3K/Akt and ERK1/2 pathways.
Biochemical and Physiological Effects:
Manoalogue has been shown to have various biochemical and physiological effects. In vitro studies have shown that Manoalogue can increase the production of nitric oxide, which is a potent vasodilator. Manoalogue has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In vivo studies have shown that Manoalogue can decrease blood pressure, improve renal function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Manoalogue has several advantages for use in lab experiments. It is a selective agonist that activates the Mas receptor, which allows researchers to study the specific effects of Mas activation. Manoalogue is also stable and can be easily synthesized, which makes it a valuable tool for investigating the role of Mas in various biological systems. However, Manoalogue also has some limitations. It has a short half-life, which can limit its effectiveness in some experiments. Additionally, the synthesis of Manoalogue is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research involving Manoalogue. One area of research is the investigation of the role of Mas in cancer. It has been shown that Mas is overexpressed in various types of cancer, and the activation of Mas may promote tumor growth. Manoalogue could be used to investigate the effects of Mas activation on cancer cells and may provide insights into potential therapeutic targets for cancer treatment. Another area of research is the investigation of the effects of Manoalogue on the immune system. Manoalogue has been shown to decrease the production of pro-inflammatory cytokines, and it may have potential as an anti-inflammatory agent. Further research is needed to investigate the potential therapeutic applications of Manoalogue in various disease states.
Méthodes De Synthèse
Manoalogue is synthesized using a multi-step process that involves the reaction of various chemical compounds. The process starts with the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 4-nitrophenylhydrazine to form the final product, Manoalogue. The synthesis of Manoalogue is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Manoalogue is primarily used in scientific research to investigate the role of Mas in various biological systems. Mas is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. By selectively activating Mas, Manoalogue can be used to study the specific effects of Mas activation on these processes. Manoalogue has been used in various research studies to investigate its effects on cardiovascular function, renal function, and inflammation.
Propriétés
Numéro CAS |
136440-42-1 |
|---|---|
Nom du produit |
Manoalogue |
Formule moléculaire |
C12H10F2N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2E,4E)-2-[3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C19H26O4/c1-14(2)6-4-7-15(3)10-11-16(13-20)8-5-9-17-12-18(21)23-19(17)22/h6,8,10,12-13,19,22H,4-5,7,9,11H2,1-3H3/b15-10+,16-8+ |
Clé InChI |
HTSFZYLQNVNCQC-QJPCTQKWSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C/C(=C\CCC1=CC(=O)OC1O)/C=O)/C)C |
SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
SMILES canonique |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
Synonymes |
manoalogue |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)
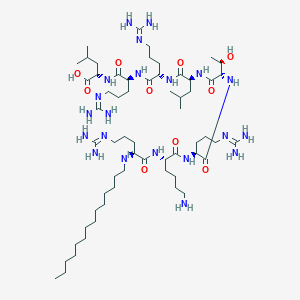
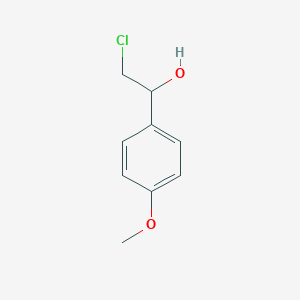
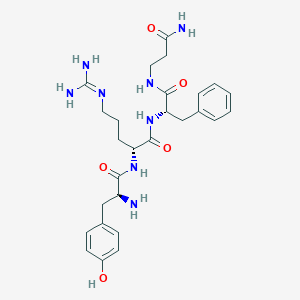
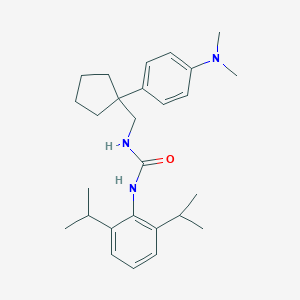
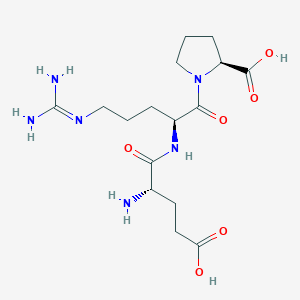
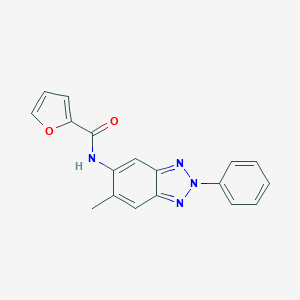
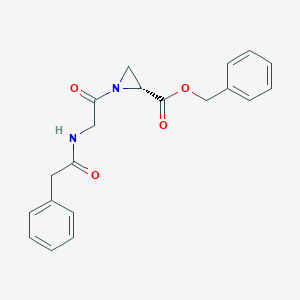
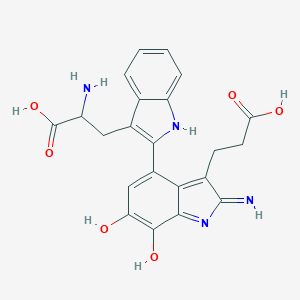
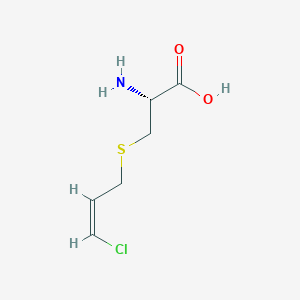
![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
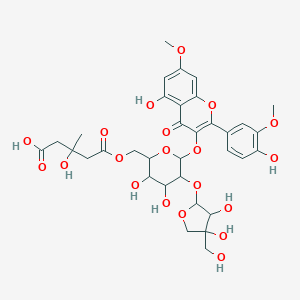
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
